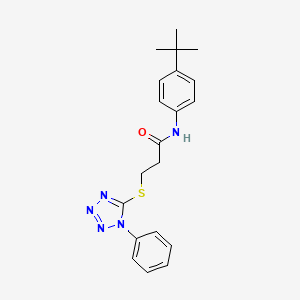
N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Applications De Recherche Scientifique
Coordination Chemistry and Catalysis : N-(4-tert-butylphenyl)-related compounds have been studied for their role in coordination chemistry, particularly in the formation of dinuclear palladium thiophenolate complexes. These complexes have potential applications in catalysis, such as in the vinyl-addition polymerization of norbornene (Siedle et al., 2007).
Asymmetric Synthesis of Amines : Derivatives like N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines. This methodology enables the synthesis of a wide range of amines with high enantioenrichment, which can have significant implications in medicinal chemistry and drug development (Ellman et al., 2002).
Responsive Polymers : N-(4-butyl)phenylacrylamide, a related compound, has been utilized in the synthesis of responsive associative terpolymers. These polymers exhibit unique properties in response to changes in pH, ionic strength, and urea concentration, making them useful in applications such as drug delivery systems and smart materials (McCormick et al., 1992).
Anticancer Agents : Research into functionalized amino acid derivatives including N-substituted compounds has revealed potential for designing new anticancer agents. Some compounds have shown promising cytotoxicity against human cancer cell lines, which could lead to the development of novel treatments for cancer (Kumar et al., 2009).
Polymer Synthesis and Characterization : Studies on the synthesis of new polyimides containing N-(4-tert-butylphenyl) units have shown that these materials exhibit high solubility and good thermal stability. These properties make them suitable for applications in high-performance materials (Kim et al., 2003).
Pharmacodynamics of Arylsulfonamides : Although slightly deviating from the exact compound , research on the pharmacodynamics of arylsulfonamides provides insights into their potential medicinal applications. These studies focus on the therapeutic effects and mechanisms of action of these compounds in various medical conditions (Loubatières, 1959).
Surface Coating Additives : Sulphonamide Schiff base ligands and their metal complexes, including tert-butyl and phenyl variants, have been investigated as flame retardant and antimicrobial additives in polyurethane varnish for surface coatings. This application demonstrates the potential of these compounds in materials science (El‐Wahab et al., 2020).
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-20(2,3)15-9-11-16(12-10-15)21-18(26)13-14-27-19-22-23-24-25(19)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJPYTCQQVYTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875867.png)
![2,6-dichloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2875870.png)

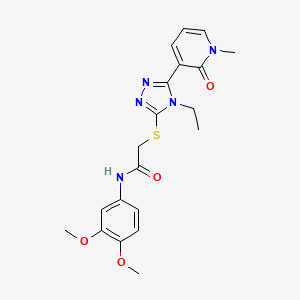
![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)
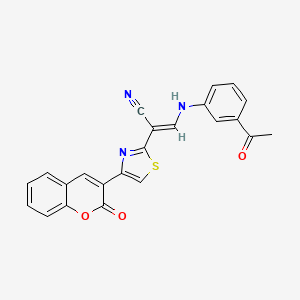
![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
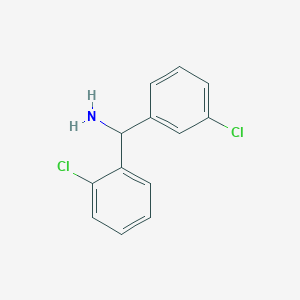
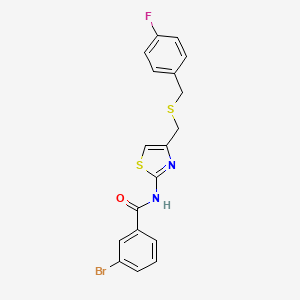
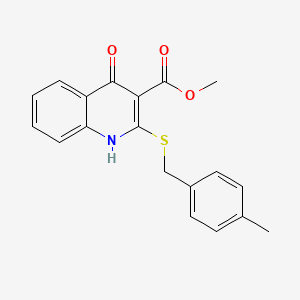
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)
